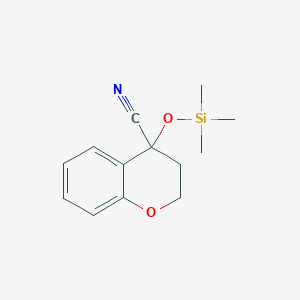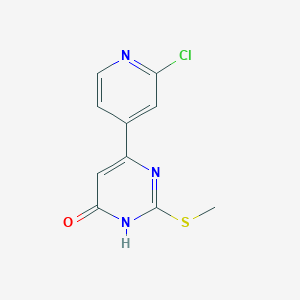
1-Fluorooctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorooctan-2-ol is an organic compound with the molecular formula C8H17FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the second carbon of an octane chain
Métodos De Preparación
1-Fluorooctan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 2-octanol using deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of the hydroxyl group with a fluorine atom under mild conditions . Another method involves the electrochemical fluorination of 2-octanol in the presence of anhydrous hydrogen fluoride, which can yield this compound with high selectivity .
Análisis De Reacciones Químicas
1-Fluorooctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-fluorooctan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-fluorooctane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles, such as iodide or cyanide ions
Common reagents used in these reactions include chromium trioxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed from these reactions are 1-fluorooctan-2-one, 1-fluorooctane, and substituted octanols, respectively.
Aplicaciones Científicas De Investigación
1-Fluorooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms involving fluorinated substrates.
Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug development due to their unique metabolic stability and bioactivity.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability
Mecanismo De Acción
The mechanism by which 1-fluorooctan-2-ol exerts its effects is primarily through its interactions with biological molecules. The fluorine atom in the compound can form strong hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit or enhance the activity of specific enzymes, making it a useful tool in biochemical research .
Comparación Con Compuestos Similares
1-Fluorooctan-2-ol can be compared with other fluorinated alcohols such as 1-fluorohexan-2-ol and 1-fluorodecan-2-ol. These compounds share similar chemical properties but differ in their chain length, which affects their physical properties and reactivity. The unique aspect of this compound is its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biochemical research, and material science. Continued research into its applications and mechanisms of action will likely uncover even more uses for this intriguing compound.
Propiedades
IUPAC Name |
1-fluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNQHRPPLDIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)




![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)

![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)

![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)


